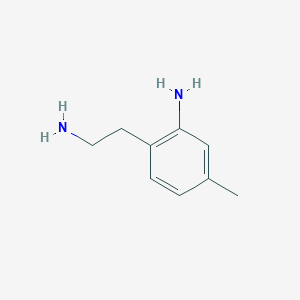![molecular formula C13H14N2O B12579937 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol CAS No. 473969-47-0](/img/structure/B12579937.png)
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is an organic compound that features a phenol group substituted with a methyl group and a pyridin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol involves the reaction of phenol with 2-pyridinecarboxaldehyde. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridin-2-ylmethylamino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halogenated, or sulfonated derivatives of the original compound.
Scientific Research Applications
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes with the enzyme’s active site residues.
Metal Complex Formation: As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)amino]methylphenol: Similar structure but with a methoxy group instead of a methyl group.
2-[(Phenylamino)methyl]phenol: Lacks the pyridin-2-yl group, making it less versatile in coordination chemistry.
Uniqueness
4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol is unique due to the presence of both a phenol group and a pyridin-2-ylmethylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
473969-47-0 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-2-(pyridin-2-ylmethylamino)phenol |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-13(16)12(8-10)15-9-11-4-2-3-7-14-11/h2-8,15-16H,9H2,1H3 |
InChI Key |
JPOJKXKACUOZJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


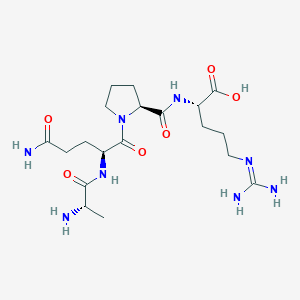
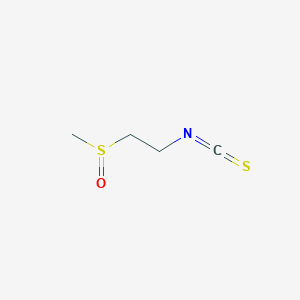


![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12579909.png)
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)
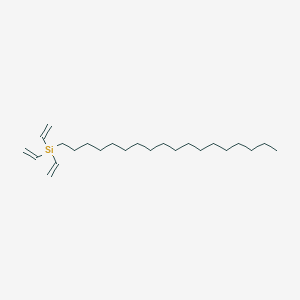

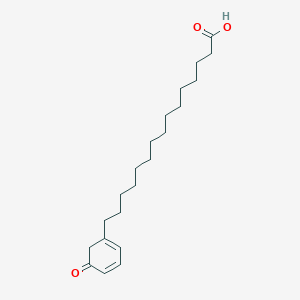
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
